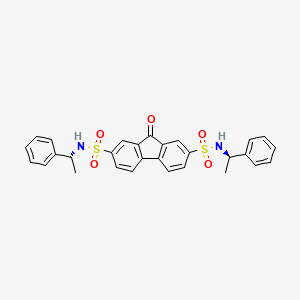![molecular formula C11H11N3O B13074332 1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13074332.png)
1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1H-pyrazol-3-yl)ethanone
- 1-(4-Benzoyl-1-piperazinyl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
Uniqueness
1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1-[6-(3-methylpyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-6-14(13-8)11-4-3-10(7-12-11)9(2)15/h3-7H,1-2H3 |
InChIキー |
VIMBIZSMIRJVBH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



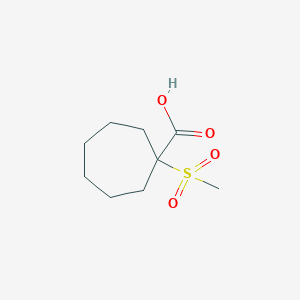
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)


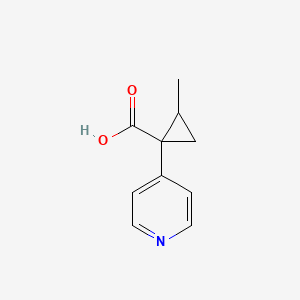

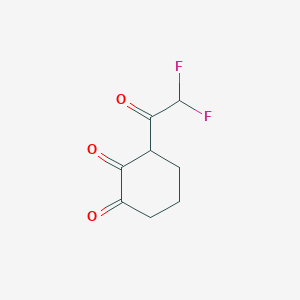
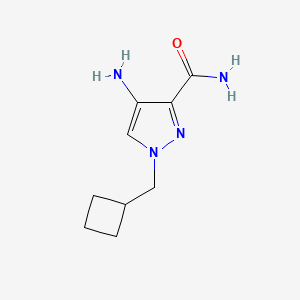
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
